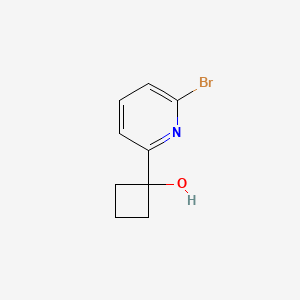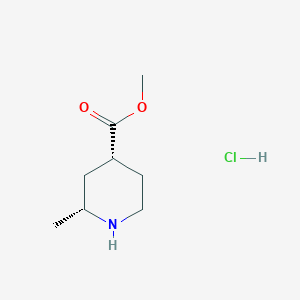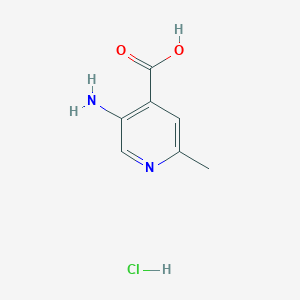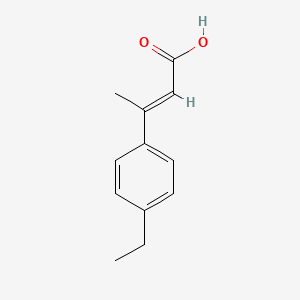![molecular formula C8H14O B3034352 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol CAS No. 1600253-35-7](/img/structure/B3034352.png)
1-(Bicyclo[3.1.0]hexan-6-yl)ethanol
Vue d'ensemble
Description
1-(Bicyclo[3.1.0]hexan-6-yl)ethanol is a compound that can be associated with the family of bicyclic hexanes and alcohols. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related bicyclic structures and alcohols, which can be useful in understanding the properties and synthesis of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol.
Synthesis Analysis
The synthesis of bicyclic compounds can be complex due to the strain in the ring structures. For example, the synthesis of substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters involves a base-promoted ring contraction, which is a method that could potentially be adapted for the synthesis of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol . Additionally, the use of allylsamarium bromide in cascade cyclization reactions to synthesize related bicyclic tertiary alcohols suggests a possible synthetic route for the target compound .
Molecular Structure Analysis
The molecular structure of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol would be expected to exhibit the characteristic features of bicyclic hexanes, such as ring strain and stereochemical complexity. The structure-related analysis of tetracyclo[10.2.2.01,10.04,9]hexadecane derivatives provides an example of how complex bicyclic systems can be characterized, including the use of crystallography to determine the arrangement of atoms in the solid state .
Chemical Reactions Analysis
Bicyclic compounds can undergo a variety of chemical reactions, often influenced by the ring strain present in their structures. The solvolysis of bicyclic sulfonates, for instance, demonstrates how these compounds can participate in reactions that lead to rearranged cations, a behavior that could be relevant to the reactivity of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of alcohols like 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol can be inferred from studies on similar compounds. For example, the extraction of alcohols from water using ionic liquids highlights the solubility and separation challenges associated with alcohols, which are likely to be relevant for the target compound as well . The phase behavior of alcohol/water systems and the use of Gibbs free energy models to predict liquid-liquid equilibrium behavior are also pertinent to understanding the properties of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol .
Applications De Recherche Scientifique
Solvolysis Studies
Solvolyses studies of related bicyclohexyl compounds have provided valuable insights. For instance, Bentley et al. (1993) explored the solvolysis of tricyclo[3.1.0.0^2,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates, yielding diverse products and demonstrating complex reaction pathways in solvents like aqueous ethanol (Bentley, Norman, Gerstner, Kemmer, & Christl, 1993).
Synthesis of Substituted Compounds
Martínez et al. (1993) reported the synthesis of substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters, showcasing the chemical versatility and potential for creating novel compounds using bicyclohexyl frameworks (Martínez, Vilar, Barcina, Herrero, D. L. M. Cerero, Hanack, & Subramanian, 1993).
Conformational Studies
Jimeno et al. (2011) examined diverse bicyclo[3.1.0]hexane derivatives, highlighting their utility in locking specific molecular conformations. This is particularly useful in studying bioactive compounds and designing drugs with targeted actions (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).
Chromatography and Separation Sciences
In the field of chromatography, Kunath, Theil, and Wagner (1994) utilized derivatives of bicyclo[3.1.0]hexane-1,4-diol for diastereomeric and enantiomeric separation, indicating the compound's potential in advanced separation techniques (Kunath, Theil, & Wagner, 1994).
Intramolecular Reactions
The work by Gallos, Koftis, and Koumbis (1994) on synthesizing enantiomerically pure bicyclo[3.1.0]hexanes from D-ribose through intramolecular cyclopropanation underscores the compound's role in stereochemistry and molecular synthesis (Gallos, Koftis, & Koumbis, 1994).
Orientations Futures
The future directions for “1-(Bicyclo[3.1.0]hexan-6-yl)ethanol” could involve further exploration of its synthesis, properties, and potential applications. The synthesis of bicyclo[3.1.0]hexanes is an area of active research, with recent work focusing on the development of new synthetic methods . Further studies could also explore the physical and chemical properties of “1-(Bicyclo[3.1.0]hexan-6-yl)ethanol”, as well as its safety and hazards .
Mécanisme D'action
Target of Action
The compound “1-(Bicyclo[3.1.0]hexan-6-yl)ethanol” is a type of bicyclo[3.1.0]hexane . Compounds comprising the azabicyclo[3.1.0]hexane moiety are known to interact with several targets, including histone deacetylase, opioid receptors, and the dopamine D3 receptor . These targets play crucial roles in various biological processes, including gene expression, pain perception, and neurotransmission .
Mode of Action
The exact mode of action of “1-(Bicyclo[31Similar compounds are known to act as inhibitors or antagonists at their target sites . This means they bind to their targets and either reduce their activity (in the case of inhibitors) or prevent other molecules from binding to the target (in the case of antagonists).
Biochemical Pathways
The specific biochemical pathways affected by “1-(Bicyclo[31Given its potential targets, it could be involved in pathways related to gene expression (via histone deacetylase), pain perception and reward system (via opioid receptors), and neurotransmission (via the dopamine d3 receptor) .
Pharmacokinetics
Its metabolic stability and the body’s ability to excrete it will also affect its overall bioavailability .
Result of Action
The molecular and cellular effects of “1-(Bicyclo[31Based on its potential targets, it could influence gene expression, modulate pain perception, and affect neurotransmission .
Propriétés
IUPAC Name |
1-(6-bicyclo[3.1.0]hexanyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-5(9)8-6-3-2-4-7(6)8/h5-9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZCKLBQWBGJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2C1CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3034282.png)
![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)
![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/structure/B3034284.png)

![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)
![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B3034288.png)

